molecular formula C9H9ClO2 B6290679 2-Chloro-4-(methoxymethyl)benzaldehyde CAS No. 1911646-24-6

2-Chloro-4-(methoxymethyl)benzaldehyde

Cat. No. B6290679
CAS RN: 1911646-24-6
M. Wt: 184.62 g/mol
InChI Key: SXCSMAMBXFEFQQ-UHFFFAOYSA-N
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Description

2-Chloro-4-(methoxymethyl)benzaldehyde is an organic compound with the empirical formula C8H7ClO2 . It has a molecular weight of 170.59 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(methoxymethyl)benzaldehyde consists of a benzene ring substituted with a methoxy group (-OCH3), a chlorine atom, and a formyl group (-CHO) . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .


Physical And Chemical Properties Analysis

2-Chloro-4-(methoxymethyl)benzaldehyde is a solid substance . Its molecular weight is 170.59 . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the available resources .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methoxymethyl)benzaldehyde is not specified in the available resources. The compound’s reactivity is likely influenced by the electron-withdrawing chlorine atom and the electron-donating methoxy group, which can activate the benzene ring towards electrophilic aromatic substitution reactions .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chlorobenzaldehyde, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . Specific safety and hazard information for 2-Chloro-4-(methoxymethyl)benzaldehyde is not available in the resources .

properties

IUPAC Name

2-chloro-4-(methoxymethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-12-6-7-2-3-8(5-11)9(10)4-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCSMAMBXFEFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(methoxymethyl)benzaldehyde

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